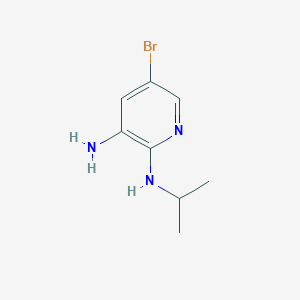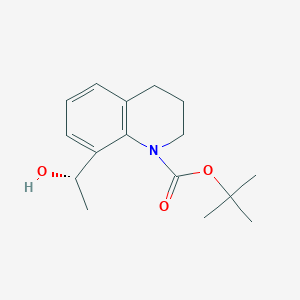
Sodium hexachloropalladate(IV) tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexachloropalladate(IV) tetrahydrate: is a chemical compound with the formula Na₂PdCl₆·4H₂O . It is a palladium-containing complex that is often used in various chemical reactions and industrial applications. The compound is known for its distinctive yellow color and is typically available in a hydrated form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hexachloropalladate(IV) tetrahydrate can be synthesized by reacting palladium(II) chloride with sodium chloride in the presence of chlorine gas. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The general reaction is as follows:
PdCl2+2NaCl+Cl2+4H2O→Na2PdCl6⋅4H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium hexachloropalladate(IV) tetrahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where palladium(IV) is reduced to palladium(II) or palladium(0).
Substitution Reactions: The chloride ligands in the complex can be substituted by other ligands such as phosphines, amines, or other halides.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reducing agents include hydrazine, sodium borohydride, and hydrogen gas.
Substitution Reactions: Ligands such as triphenylphosphine, ethylenediamine, and iodide ions are commonly used.
Major Products Formed:
Reduction: Palladium(II) chloride or palladium metal.
Substitution: Complexes such as sodium hexabromopalladate(IV) or palladium-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry: Sodium hexachloropalladate(IV) tetrahydrate is widely used as a precursor in the synthesis of various palladium complexes. It is also used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology and Medicine: In biological research, palladium complexes derived from this compound are studied for their potential anticancer properties. These complexes can interact with DNA and proteins, leading to cell death in cancer cells.
Industry: In industrial applications, this compound is used in electroplating processes to deposit thin layers of palladium on various substrates. It is also used in the production of electronic components and catalytic converters.
Mecanismo De Acción
The mechanism of action of sodium hexachloropalladate(IV) tetrahydrate involves the interaction of palladium ions with various molecular targets. In catalytic reactions, palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, palladium complexes can bind to DNA and proteins, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
- Sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O)
- Potassium tetrachloropalladate(II) (K₂PdCl₄)
- Ammonium tetrachloropalladate(II) ((NH₄)₂PdCl₄)
Comparison:
- Sodium hexachloroplatinate(IV) hexahydrate: Similar in structure but contains platinum instead of palladium. It is used in similar applications but has different reactivity and catalytic properties.
- Potassium tetrachloropalladate(II): Contains palladium in the +2 oxidation state and has different chemical reactivity. It is often used in different types of catalytic reactions.
- Ammonium tetrachloropalladate(II): Similar to potassium tetrachloropalladate(II) but with ammonium ions. It is used in similar applications but has different solubility and reactivity properties.
Sodium hexachloropalladate(IV) tetrahydrate stands out due to its higher oxidation state of palladium, which imparts unique reactivity and catalytic properties compared to its counterparts.
Propiedades
Fórmula molecular |
Cl6H8Na2O4Pd |
|---|---|
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
disodium;hexachloropalladium(2-);tetrahydrate |
InChI |
InChI=1S/6ClH.2Na.4H2O.Pd/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 |
Clave InChI |
GHVFIGRMWISCMO-UHFFFAOYSA-H |
SMILES canónico |
O.O.O.O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)



![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)

